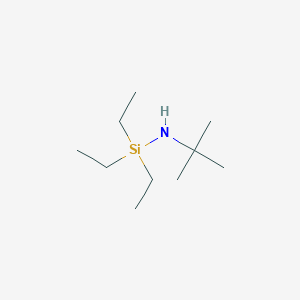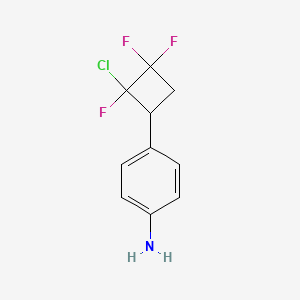
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline, also known as 4-TF-CBA, is a synthetic organic compound used in various scientific research applications. It has a molecular formula of C10H10ClF3N and is a colorless liquid with a pungent odor. It is soluble in organic solvents such as ethanol, chloroform, and ether, and is insoluble in water. 4-TF-CBA is a versatile compound with numerous applications in the fields of biochemistry, pharmacology, and organic chemistry.
科学研究应用
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has a wide range of applications in scientific research. It has been used to study the effects of certain drugs on the central nervous system, as well as to study the structure and function of proteins and enzymes. This compound has also been used to study the metabolism of various compounds, including drugs, hormones, and vitamins. Additionally, this compound has been used to study the effects of certain drugs on the cardiovascular system.
作用机制
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline is a lipophilic compound that is able to penetrate the cell membrane and bind to various target proteins and enzymes. It has been shown to interact with a number of different receptors, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the dopamine D2 receptor. This compound has also been shown to inhibit the activity of certain enzymes, including tyrosine hydroxylase and monoamine oxidase.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine hydroxylase and monoamine oxidase. Additionally, this compound has been shown to increase the activity of certain proteins, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the dopamine D2 receptor. This compound has also been shown to alter the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.
实验室实验的优点和局限性
The advantages of using 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline in laboratory experiments include its high solubility in organic solvents, its ability to penetrate the cell membrane, and its ability to interact with various receptors and enzymes. Additionally, this compound is relatively stable and has a low toxicity. The main limitation of using this compound in laboratory experiments is its pungent odor, which can be unpleasant for some people.
未来方向
There are many potential future directions for the use of 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline in scientific research. For example, it could be used to study the effects of certain drugs on the cardiovascular system, as well as the effects of certain hormones and vitamins on the body. Additionally, this compound could be used to study the structure and function of proteins and enzymes, as well as to study the metabolism of various compounds. Finally, this compound could be used to study the effects of certain drugs on the central nervous system.
合成方法
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline is synthesized by a two-step process, starting with the reaction of 2-chloro-2,3,3-trifluorocyclobutene with aniline. The resulting product is then reacted with anhydrous aluminum chloride to form this compound. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon, and the reaction can be monitored with thin-layer chromatography (TLC).
属性
IUPAC Name |
4-(2-chloro-2,3,3-trifluorocyclobutyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N/c11-10(14)8(5-9(10,12)13)6-1-3-7(15)4-2-6/h1-4,8H,5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOYTRZQVVISKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

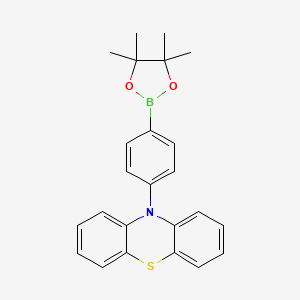
![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)

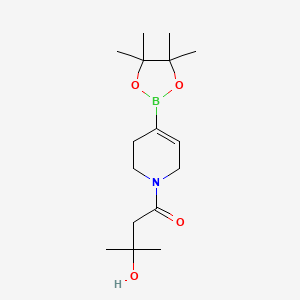
(4',6'-diphenyl[1,1':3',1''-terphenyl]-2'-olato)(2-methyl-2-phenylpropylidene) molybdenum(VI)](/img/structure/B6297001.png)
(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI)](/img/structure/B6297005.png)

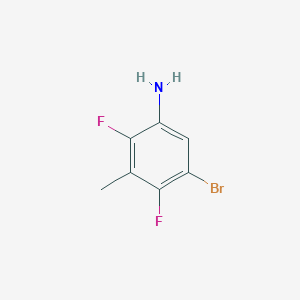
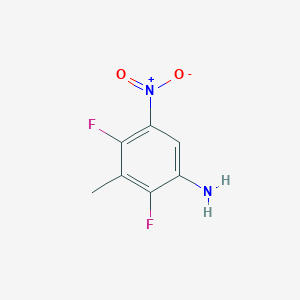
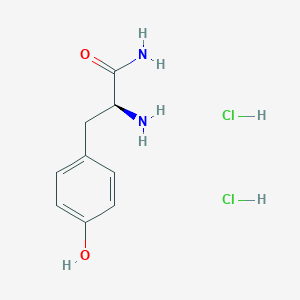
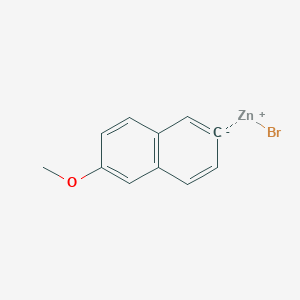
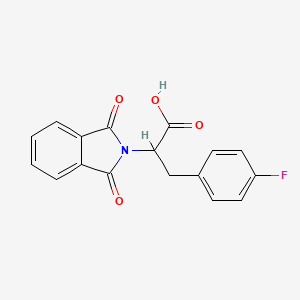
![5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene](/img/structure/B6297057.png)
